(3-Acetylamino-pyrrolidin-1-yl)-acetic acid
Description
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid is a pyrrolidine derivative functionalized with an acetylated amino group at the 3-position and an acetic acid moiety at the 1-position of the pyrrolidine ring. This compound is structurally characterized by a five-membered saturated nitrogen-containing ring (pyrrolidine), which confers conformational rigidity and influences its physicochemical properties. The acetyl group enhances lipophilicity, while the carboxylic acid moiety provides solubility in polar solvents.
Properties
IUPAC Name |
2-(3-acetamidopyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)9-7-2-3-10(4-7)5-8(12)13/h7H,2-5H2,1H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFLTNNOZYAEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Synthesis from (3S)-Pyrrolidin-3-ol
For enantiomerically pure (3-acetylamino-pyrrolidin-1-yl)-acetic acid, chiral starting materials like (3S)-pyrrolidin-3-ol are utilized. As outlined in EP4382529A1, the hydroxyl group of (3S)-pyrrolidin-3-ol is first protected as a tert-butyldimethylsilyl (TBS) ether, followed by Mitsunobu reaction with phthalimide to introduce the amine group . Deprotection with tetrabutylammonium fluoride (TBAF) and acetylation with acetyl chloride yields the 3-acetylamino intermediate. The acetic acid group is then introduced via alkylation with methyl bromoacetate, followed by saponification . This method ensures >99% enantiomeric excess (ee) and is scalable under Good Manufacturing Practice (GMP) conditions, with an overall yield of 44% over four steps .
Coupling Reactions Using DCC/NHS Chemistry
A modular approach employs carbodiimide-mediated coupling, as demonstrated in the synthesis of structurally related quinolin-2-one derivatives . Here, 3-aminopyrrolidine is reacted with acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry acetonitrile. The reaction proceeds at 0°C for 2 hours, followed by 12 hours at room temperature, yielding the amide bond with minimal racemization . Purification via ethyl acetate extraction and crystallization achieves 80–85% yield. This method is advantageous for its mild conditions and compatibility with sensitive functional groups.
Reductive Amination of Pyrrolidinone Intermediates
A patent by WO2007074390A2 describes a reductive amination strategy starting from pyrrolidin-3-one . The ketone is condensed with glycine ethyl ester in the presence of sodium cyanoborohydride, forming the secondary amine. Subsequent acetylation and ester hydrolysis yield the target compound. While this method offers a one-pot synthesis advantage, it requires careful control of pH and temperature to avoid over-reduction, resulting in moderate yields of 60–65% .
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from peptide chemistry, solid-phase synthesis employs Wang resin-bound pyrrolidine. The 3-amino group is acetylated on-resin using acetyl chloride, followed by coupling with Fmoc-protected glycine. Cleavage from the resin using trifluoroacetic acid (TFA) liberates the acetic acid moiety, achieving yields of 70–75% with >90% purity after HPLC purification . This method is ideal for parallel synthesis and library generation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Pyrrolidine functionalization | 65–75 | >95 | Industrial | Simplicity, low cost |
| Chiral synthesis | 44 | >99 ee | Pilot scale | Enantiomeric purity |
| DCC/NHS coupling | 80–85 | 90–95 | Lab scale | Mild conditions |
| Reductive amination | 60–65 | 85–90 | Industrial | One-pot synthesis |
| Solid-phase synthesis | 70–75 | >90 | High-throughput | Compatible with combinatorial chemistry |
Chemical Reactions Analysis
Types of Reactions
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidine ring substituted with an acetylamino group and an acetic acid moiety. Its molecular formula is with a molecular weight of approximately 174.20 g/mol. The unique structure allows for diverse interactions with biological targets, making it a candidate for drug development and other applications.
Medicinal Chemistry
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid serves as a building block in the synthesis of various pharmaceutical agents. Its structural properties enable modifications that can enhance biological activity, leading to the development of new therapeutic compounds.
- Drug Development : The compound is being explored for its potential as a precursor in synthesizing drugs targeting neurological disorders, such as schizophrenia and depression.
Pharmacological Studies
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Dopamine Receptor Modulation : Studies have shown that derivatives of this compound can influence dopamine receptor activity, which is crucial for treating conditions like Parkinson's disease and schizophrenia.
- Antidepressant Properties : In animal models, certain derivatives exhibited antidepressant-like effects, suggesting their potential utility in treating mood disorders.
In vitro studies have been conducted to evaluate the cytotoxicity and biological effects of this compound on human cell lines.
- Cytotoxicity Studies : Initial assessments indicate that at non-toxic concentrations, the compound does not induce significant cytotoxic effects, which is promising for therapeutic applications.
Study 1: Dopamine Receptor Interaction
A study investigated the binding affinity of this compound derivatives to dopamine receptors. Results indicated moderate binding affinity to D(3) receptors, highlighting its potential role in developing antipsychotic medications.
| Compound Name | Binding Affinity (Ki) | Notes |
|---|---|---|
| This Compound | Moderate | Potential D(3) receptor modulator |
| Reference Compound A | High | Known psychoactive effects |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on various human cell lines to evaluate the safety profile of this compound. The findings suggested a favorable safety margin for potential therapeutic use at non-toxic concentrations.
| Compound Name | Cytotoxicity (IC50) | Safety Profile |
|---|---|---|
| This Compound | >500 mg/L | Favorable |
| Reference Compound B | 368 mg/L | Notable toxicity |
Mechanism of Action
The mechanism of action of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The acetylamino group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₉H₁₄N₂O₃ (calculated based on structural analogs in ).
- Applications : Primarily used in pharmaceutical research and development, particularly in the synthesis of peptidomimetics or enzyme inhibitors due to its ability to mimic peptide backbones .
Structural Analogues with Pyrrolidine Scaffolds
((S)-1-Methyl-pyrrolidin-3-ylaMino)-acetic Acid (CAS: 1353998-14-7)
- Molecular Formula : C₇H₁₄N₂O₂.
- Key Differences : Replaces the acetyl group with a methyl group, reducing steric bulk and altering hydrogen-bonding capacity.
- Physicochemical Properties: Lower molecular weight (158.2 g/mol vs. ~198 g/mol for the target compound). Higher basicity due to the unmethylated amino group .
(3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID (CAS: 885276-15-3)
- Molecular Formula : C₁₉H₂₆N₂O₄ (BOC-protected derivative).
- Key Differences : Incorporates a tert-butoxycarbonyl (BOC) protecting group and a p-tolyl substituent, enhancing stability and aromatic interactions.
- Applications : Used in solid-phase peptide synthesis (SPPS) for temporary amine protection .
Heterocyclic Acetic Acid Derivatives
(3-NITRO-PYRAZOL-1-YL)-ACETIC ACID (CAS: 887408-81-3)
- Molecular Formula : C₅H₅N₃O₄.
- Key Differences : Pyrazole ring (aromatic, two adjacent nitrogen atoms) instead of pyrrolidine. The nitro group increases electrophilicity and reactivity.
- Applications: Potential use in agrochemicals or explosives due to nitro functionality .
2-(3-carbamoylpiperidin-1-yl)acetic Acid
- Molecular Formula : C₈H₁₄N₂O₃.
- Physicochemical Properties : Molecular weight 186.21 g/mol; polar due to carbamoyl and carboxylic acid groups .
Physicochemical and Analytical Data
Biological Activity
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological activities, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring, an acetylamino group, and an acetic acid moiety. Its unique structure is crucial for its biological activity. The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Cyclization of suitable precursors like 1,4-diaminobutane.
- Introduction of the Acetylamino Group : Achieved through acetylation using acetic anhydride or acetyl chloride.
- Attachment of the Acetic Acid Moiety : Through reactions with carboxylating agents such as chloroacetic acid.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites on target proteins, while the pyrrolidine ring provides structural stability. This interaction modulates the activity of these targets, influencing various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may serve as a potent inhibitor in various enzyme systems. In particular:
- GABA Transporters : Libraries derived from pyrrolidine-3-acetic acid have been screened for their ability to inhibit murine γ-aminobutyric acid transporters (mGAT1), resulting in the identification of several potent inhibitors .
Neuroprotective Effects
Studies have highlighted its potential neuroprotective properties, particularly in models related to neurodegenerative diseases:
- Alzheimer's Disease : Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's therapy. For instance, compounds designed based on this structure demonstrated significant AChE inhibition alongside antioxidant activities .
Analgesic Properties
Similar compounds have exhibited both peripheral and central analgesic effects, suggesting that this compound may also possess pain-relieving properties.
Comparative Analysis
The following table summarizes the biological activity and structural features of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring, acetylamino group | Enzyme inhibition, neuroprotection, analgesic |
| Pyrrolidine-3-acetic acid derived oximes | Hydroxylamine unit | Potent mGAT1 inhibitors |
| 4-Aminopiperidine | Piperidine ring | Antidepressant effects |
| N-(2-Hydroxyethyl)pyrrolidine | Hydroxyethyl substitution | Enhanced solubility |
Study on GABA Transporters
In a notable study, libraries based on pyrrolidine-3-acetic acid were synthesized and screened using mass spectrometry binding assays. The most active compounds were identified as effective inhibitors of mGAT1, suggesting a potential pathway for developing new therapeutic agents targeting GABAergic systems .
Neuroprotective Compound Evaluation
A recent evaluation of compounds derived from similar structures indicated that certain derivatives could penetrate the blood-brain barrier effectively while exhibiting low neurotoxicity against human neuroblastoma cell lines. These findings underscore the therapeutic potential of this compound in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Acetylamino-pyrrolidin-1-yl)-acetic acid, and how can reaction conditions be tailored to improve yield?
- Methodology :
-
Step 1 : Start with pyrrolidine as the core scaffold. Introduce the acetylamino group at the 3-position via nucleophilic substitution using acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis .
-
Step 2 : Functionalize the 1-position with an acetic acid moiety using a coupling reagent like EDCI/HOBt in dimethylformamide (DMF). Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7) .
-
Optimization : Adjust reaction temperature (e.g., 0–25°C for acetylation) and stoichiometry (1.2 equivalents of acetyl chloride) to minimize byproducts. Use ammonium acetate as a catalyst for cyclization steps .
- Data Table :
| Reaction Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acetylation | DCM | None | 0–25 | 75–85 |
| Carboxylation | DMF | EDCI/HOBt | 25 | 60–70 |
Q. How can researchers purify this compound, and what chromatographic techniques are most effective?
- Methodology :
- Crude Purification : Use liquid-liquid extraction with ethyl acetate and 5% NaHCO₃ to remove acidic impurities.
- Column Chromatography : Employ silica gel (60–120 mesh) with a gradient of methanol (2–10%) in chloroform. Monitor fractions via TLC (Rf ≈ 0.4 in ethyl acetate:methanol 9:1) .
- HPLC : For high-purity requirements (>98%), use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) at 1 mL/min .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR :
- ¹H NMR (DMSO-d₆) : Look for pyrrolidine protons (δ 1.8–2.2 ppm), acetyl methyl (δ 2.0 ppm), and acetic acid protons (δ 3.6 ppm) .
- ¹³C NMR : Confirm the carbonyl groups (acetic acid at δ 170–175 ppm, acetyl at δ 205–210 ppm) .
- Mass Spectrometry : Use ESI-MS in positive mode; expect [M+H]⁺ at m/z 215.2. For phosphorylation studies, apply MALDI-MS with ammonium phosphate additives to enhance sensitivity .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays can quantify its inhibitory activity?
- Methodology :
-
Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) using 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid as a fluorescent substrate. Measure IC₅₀ via fluorescence quenching at λex/λem = 330/465 nm .
-
Cellular Uptake : Use radiolabeled ¹⁴C-acetate analogs to study pH-dependent uptake in astrocytes. Perform kinetic assays at pH 6.5–7.4 to mimic physiological conditions .
- Data Table :
| Target | Assay Type | Substrate | IC₅₀ (µM) |
|---|---|---|---|
| sEH | Fluorescent | 3-phenyl-cyano ester | 0.8 ± 0.1 |
| NF-κB | Electrophoretic | Radiolabeled DNA probe | 12.3 ± 2.5 |
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Quantify degradation via HPLC. Observe rapid hydrolysis (>50% at pH <3 or >9) due to acetic acid moiety lability .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition peaks (Td ≈ 180°C). Store lyophilized samples at -20°C to prevent dimerization .
Q. How can computational modeling predict the binding modes of this compound with target proteins?
- Methodology :
-
Docking : Use AutoDock Vina with DP2 receptor (PDB: 4XLD). Parameterize the ligand with GAFF2 force field. Validate poses via molecular dynamics (MD) simulations in GROMACS .
-
SAR Analysis : Modify the pyrrolidine ring (e.g., cyclopropyl substituents) and correlate with binding affinity (ΔG) to optimize selectivity .
- Data Table :
| Modification | ΔG (kcal/mol) | Selectivity (vs. DP1) |
|---|---|---|
| 3-Acetylamino | -9.2 | 15-fold |
| 3-Cyclopropyl | -8.5 | 8-fold |
Handling Contradictions & Limitations
- Purity Discrepancies : reports 95% purity via HPLC, but yields from synthetic routes ( ) suggest 60–85%. Address by using orthogonal purification (e.g., preparative HPLC + recrystallization) .
- Biological Activity Variability : NF-κB inhibition data (IC₅₀ = 12.3 µM in ) may conflict with cellular uptake studies. Control for cell permeability using logP adjustments (target logP ≈ 1.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
